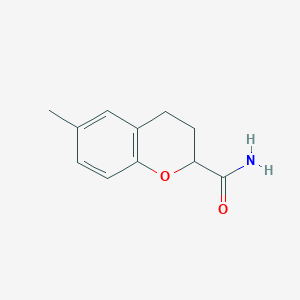

6-Methylchroman-2-carboxamide

Description

6-Methylchroman-2-carboxamide is a heterocyclic organic compound featuring a chroman backbone (a benzopyran derivative) with a methyl group at the 6-position and a carboxamide functional group at the 2-position. This structure positions it as a key intermediate in pharmaceutical research, particularly in the development of anti-inflammatory agents due to its nuclear factor-κB (NF-κB) inhibitory properties . Synthetically, it is derived from 6-methylchroman-2-carboxylic acid through amidation with substituted anilines, as demonstrated in studies exploring structure-activity relationships (SAR) for NF-κB inhibition . Derivatives of this compound are cataloged in specialty chemical databases, highlighting its relevance in medicinal chemistry .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromene-2-carboxamide |

InChI |

InChI=1S/C11H13NO2/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H2,12,13) |

InChI Key |

HVVWIOIVFIHCEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzopyran-2-one with an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

NF-κB Inhibition

In LPS-stimulated RAW 264.7 macrophages, this compound derivatives with 2-OH (IC50: 20.2 μM) and 4-Cl (IC50: 24.0 μM) phenylamide substituents exhibited superior NF-κB inhibition compared to unsubstituted analogs (IC50 > 50 μM) . These were more potent than the reference compound KL-1156 (IC50: 43.9 μM). In contrast, 7-methylchroman-2-carboxamide derivatives with 4-OMe or 4-Cl substituents showed comparable activity (IC50: ~20–24 μM), indicating positional isomerism minimally impacts potency .

Functional Group Impact

- Amide vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 6-methoxychroman-2-carboxylic acid) lack reported NF-κB activity, suggesting the amide group is critical for target binding .

- Halogenation : Bromo substitution (e.g., 6-bromo analog) may enhance steric bulk or electronic effects, though biological data for this derivative remain unexplored .

Physicochemical Properties

- Molecular Weight : The 6-bromo-N-methoxy-N-methyl derivative has a molecular weight of 300.15 g/mol, significantly higher than the parent compound due to bromine and methoxy groups .

- Solubility : Carboxylic acid analogs (e.g., 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) likely exhibit higher aqueous solubility than amides, though this trade-off may reduce membrane permeability .

Research Findings and Implications

- Substituent Optimization : Electron-withdrawing groups (e.g., 4-Cl) on the phenylamide ring enhance NF-κB inhibition, while electron-donating groups (e.g., -CH3) reduce activity .

- Positional Isomerism : 6- and 7-methylchroman-2-carboxamides show similar potency, suggesting flexibility in scaffold design .

- Unmet Potential: Derivatives like 6-bromo-N-methoxy-N-methylchroman-2-carboxamide warrant further evaluation for activity and toxicity .

Biological Activity

6-Methylchroman-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its effects, particularly focusing on its anti-cancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylchroman-2-carboxylic acid with amines under appropriate conditions to form the corresponding amide. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that derivatives of carboxamides exhibit significant anti-cancer activity against various cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and Huh-7 (hepatocellular carcinoma) .

Table 1: Anti-Cancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.51 | Induces apoptosis via PARP cleavage |

| Derivative A | HepG2 | 20.00 | Cell cycle arrest in G2-M phase |

| Derivative B | Huh-7 | 15.00 | Inhibition of NF-kB activation |

The compound has shown to induce apoptosis in cancer cells by increasing the levels of cleaved PARP, which is a marker for programmed cell death . Additionally, it has been observed that treatment with this compound results in cell cycle arrest at the G2-M phase, indicating a disruption in cell proliferation .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammatory responses .

Table 2: Inhibitory Effects on NF-kB Activation

| Compound | Inhibition Percentage (%) | Concentration (μM) |

|---|---|---|

| This compound | 75% | 10 |

| Control (Dexamethasone) | 85% | 10 |

The ability to inhibit NF-kB activation suggests that this compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies

Several case studies have documented the therapeutic potential of compounds related to this compound:

- Breast Cancer Treatment : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with IC50 values indicating strong antiproliferative effects .

- Hepatocellular Carcinoma : Another investigation assessed the efficacy of carboxamide derivatives against HepG2 cells, revealing promising results that warrant further exploration into their mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.